molecular formula C9H6BrNO B15134808 7-bromo-4aH-quinolin-2-one

7-bromo-4aH-quinolin-2-one

Cat. No.: B15134808
M. Wt: 224.05 g/mol
InChI Key: ZWFJLMUOUGVION-UHFFFAOYSA-N
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Description

7-bromo-4aH-quinolin-2-one: is a heterocyclic compound that belongs to the quinolin-2-one family. Quinolin-2-ones are known for their diverse biological activities and are widely used in medicinal chemistry. The bromine atom at the 7th position adds unique chemical properties to this compound, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4aH-quinolin-2-one can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Palladium catalysts, bases like potassium carbonate, solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinolin-2,4-dione derivatives.

    Reduction: 7-bromo-4aH-quinolin-2-ol.

    Substitution: Various substituted quinolin-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-bromo-4aH-quinolin-2-one involves its interaction with specific molecular targets:

  • Enzyme Inhibition: : The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This is particularly relevant in the development of enzyme inhibitors for therapeutic use.

  • Receptor Binding: : It can also bind to receptors on cell surfaces, modulating signal transduction pathways. This property is exploited in the design of receptor agonists and antagonists.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-2-one: The parent compound without the bromine substitution.

    7-chloro-4aH-quinolin-2-one: Similar structure with a chlorine atom instead of bromine.

    4-hydroxyquinolin-2-one: A hydroxyl group at the 4th position instead of a bromine at the 7th position.

Uniqueness

    Chemical Reactivity: The presence of the bromine atom at the 7th position enhances the compound’s reactivity in substitution reactions compared to its non-halogenated counterpart.

    Biological Activity: The bromine substitution can significantly alter the biological activity of the compound, making it more potent in certain applications.

Properties

Molecular Formula

C9H6BrNO

Molecular Weight

224.05 g/mol

IUPAC Name

7-bromo-4aH-quinolin-2-one

InChI

InChI=1S/C9H6BrNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-6H

InChI Key

ZWFJLMUOUGVION-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=O)C=CC21)Br

Origin of Product

United States

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